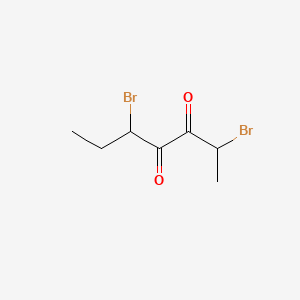
3,4-Heptanedione, 2,5-dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Heptanedione, 2,5-dibromo- is an organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of two bromine atoms attached to the carbon atoms at positions 2 and 5 of the heptanedione chain. It is a colorless to pale yellow liquid with a distinct odor. The compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Heptanedione, 2,5-dibromo- can be achieved through the dibromination of 3,4-heptanedione. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,4-Heptanedione, 2,5-dibromo- may involve the use of more efficient and scalable methods. One such method includes the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3,4-Heptanedione, 2,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding diol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Heptanedione, 2,5-dibromo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4-Heptanedione, 2,5-dibromo- involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
相似化合物的比较
Similar Compounds
3,4-Heptanedione, 2,5-dichloro-: Similar structure but with chlorine atoms instead of bromine.
3,4-Heptanedione, 2,5-diiodo-: Similar structure but with iodine atoms instead of bromine.
3,4-Heptanedione, 2,5-difluoro-: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3,4-Heptanedione, 2,5-dibromo- is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atoms also influence the compound’s physical properties, such as boiling point and solubility.
属性
CAS 编号 |
73920-09-9 |
|---|---|
分子式 |
C7H10Br2O2 |
分子量 |
285.96 g/mol |
IUPAC 名称 |
2,5-dibromoheptane-3,4-dione |
InChI |
InChI=1S/C7H10Br2O2/c1-3-5(9)7(11)6(10)4(2)8/h4-5H,3H2,1-2H3 |
InChI 键 |
JMCREGBSVBFMCB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C(=O)C(C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


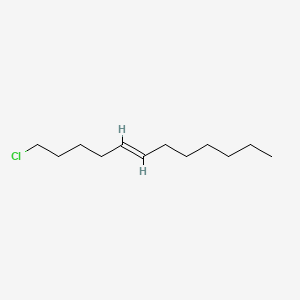
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
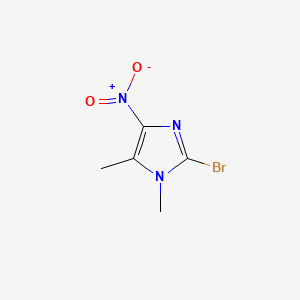

![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)

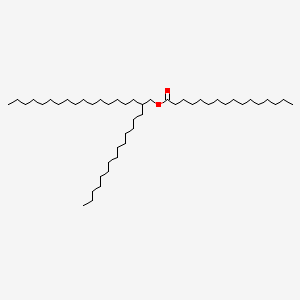
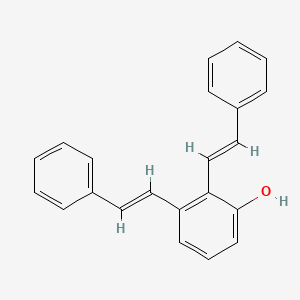
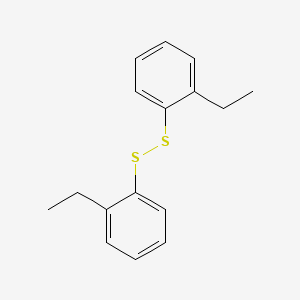

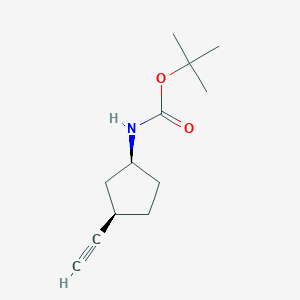
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)
